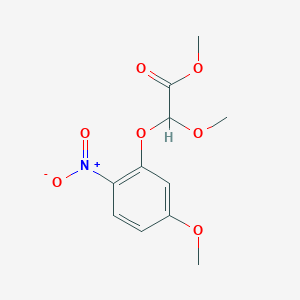
methacrylyl-CoA
Übersicht
Beschreibung
Methacrylyl-Coenzyme A is an organic compound belonging to the class of acyl coenzymes. It plays a crucial role as an intermediate in the metabolism of valine, an essential amino acid. This compound is characterized by its complex structure, which includes a coenzyme A substructure linked to an acyl chain .
Wissenschaftliche Forschungsanwendungen
Methacrylyl-Coenzym A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als wichtiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen eingesetzt.
Biologie: Es spielt eine entscheidende Rolle im Stoffwechsel von Valin und anderen Aminosäuren.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei Stoffwechselstörungen untersucht.
Industrie: Es wird bei der Produktion von Polymeren und anderen Industriechemikalien verwendet
5. Wirkmechanismus
Methacrylyl-Coenzym A entfaltet seine Wirkungen durch seine Rolle als Zwischenprodukt in Stoffwechselwegen. Es interagiert mit verschiedenen Enzymen, einschließlich Isobutyryl-CoA-Dehydrogenase, um die Oxidation und Reduktion von Fettsäuren und Aminosäuren zu erleichtern. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Zitronensäurezyklus und der Fettsäurestoffwechsel .
Zukünftige Richtungen
Methacrylyl-CoA generating metabolism is part of a growing number of epigenome-associated metabolic pathways . As demand for methacrylic acid (MA) and its ester (methyl methacrylate, MMA) continues to grow, more sustainable methods of production need to be considered . This includes the potential of biobased routes to methacrylic acid in comparison with both incumbent as well as newer greener petrochemical-based processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methacrylyl-Coenzym A wird durch die formale Kondensation der Thiolgruppe von Coenzym A mit der Carboxygruppe von Methacrylsäure synthetisiert . Die Synthese umfasst mehrere Schritte, darunter Phosphorylierung, Decarboxylierung und die Bildung einer energiereichen Bindung zwischen der Acetyl-Einheit und der -SH-Gruppe von Coenzym A .
Industrielle Produktionsverfahren: Die industrielle Produktion von Methacrylyl-Coenzym A erfolgt in der Regel unter Verwendung von enzymatischen Reaktionen. Coenzym A wird in vivo aus Pantothenat, Cystein und Adenosin synthetisiert. Das Produkt wird dann mit Hilfe der Ionenaustauschchromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Methacrylyl-Coenzym A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein der Acyl-Kette und der Coenzym-A-Substruktur erleichtert .
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionen laufen typischerweise unter milden Bedingungen ab, wie z. B. Raumtemperatur und neutralem pH-Wert .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Acyl-Derivate und Coenzym-A-Derivate. Diese Produkte sind wichtige Zwischenprodukte in Stoffwechselwegen .
Wirkmechanismus
Methacrylyl-Coenzyme A exerts its effects through its role as an intermediate in metabolic pathways. It interacts with various enzymes, including isobutyryl-CoA dehydrogenase, to facilitate the oxidation and reduction of fatty acids and amino acids. The molecular targets and pathways involved include the citric acid cycle and fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Methacrylyl-Coenzym A ist aufgrund seiner spezifischen Struktur und Rolle im Valin-Stoffwechsel einzigartig. Ähnliche Verbindungen umfassen:
Coenzym A: Ein Coenzym, das an der Synthese und Oxidation von Fettsäuren beteiligt ist.
Acetyl-Coenzym A: Ein Derivat von Coenzym A, das eine Schlüsselrolle im Zitronensäurezyklus spielt.
Isobutyryl-Coenzym A: Ein weiteres Acyl-Coenzym, das am Fettsäurestoffwechsel beteiligt ist.
Methacrylyl-Coenzym A zeichnet sich durch seine spezifische Beteiligung am Stoffwechsel von Valin und seine einzigartige chemische Struktur aus.
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALUEYCDZWBOV-NDZSKPAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methacrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6008-91-9 | |
| Record name | Methacryloyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6008-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006008919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacrylyl-Coenzyme A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methacryloyl-CoA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ43RKZ3NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methacrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















